molecular formula C6H7N3O2 B566830 1-Allyl-4-nitro-1H-pyrazole CAS No. 1240577-26-7

1-Allyl-4-nitro-1H-pyrazole

Cat. No.: B566830
CAS No.: 1240577-26-7
M. Wt: 153.141
InChI Key: WSVVOPIFBJNGTN-UHFFFAOYSA-N
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Description

1-Allyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an allyl group and a nitro group on the pyrazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . Another method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simple reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The allyl and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Bromine or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Various nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, amino-pyrazoles, and other functionalized derivatives .

Comparison with Similar Compounds

  • 1-Allyl-3-nitro-1H-pyrazole
  • 1-Allyl-5-nitro-1H-pyrazole
  • 1-Allyl-4-amino-1H-pyrazole

Uniqueness: 1-Allyl-4-nitro-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

4-nitro-1-prop-2-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVVOPIFBJNGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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